Diphenyliodonium tetrafluoroborate
Overview
Description
Diphenyliodonium tetrafluoroborate is a hypervalent iodine compound widely used in organic synthesis. It is known for its stability, ease of handling, and ability to act as an electrophilic arylating agent. The compound consists of a diphenyliodonium cation paired with a tetrafluoroborate anion, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyliodonium tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with boron trifluoride diethyl etherate in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction typically proceeds at room temperature, yielding this compound as a white solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Diphenyliodonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: It acts as an electrophilic arylating agent, facilitating the substitution of aryl groups onto nucleophiles such as oxygen, nitrogen, sulfur, and carbon nucleophiles.
Oxidation Reactions: It can participate in oxidative transformations, often in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include copper and palladium catalysts, which facilitate arylation reactions. The reactions are typically carried out under mild conditions, often at room temperature, making the compound versatile and easy to use .
Major Products Formed
The major products formed from reactions involving this compound are arylated derivatives of the nucleophiles. For example, aryl ethers, aryl amines, and aryl sulfides are commonly produced through these reactions .
Scientific Research Applications
Diphenyliodonium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diphenyliodonium tetrafluoroborate exerts its effects involves the transfer of an aryl group to a nucleophile. The compound’s electron-deficient iodine center makes it a strong electrophile, facilitating the arylation process. The tetrafluoroborate anion acts as a weakly coordinating counterion, stabilizing the cationic intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
- Diphenyliodonium triflate
- Diphenyliodonium tosylate
- Diacetoxyiodobenzene
Uniqueness
Diphenyliodonium tetrafluoroborate is unique due to its stability and ease of handling compared to other diaryliodonium salts. Its weakly coordinating tetrafluoroborate anion enhances its solubility in organic solvents and reduces the likelihood of side reactions, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
diphenyliodanium;tetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.BF4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPOQNWSLYHQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF4I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455993 | |
Record name | Diphenyliodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313-39-3 | |
Record name | Diphenyliodonium tetrafluoroborate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyliodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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